![molecular formula C26H32N2O2 B055331 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol CAS No. 119471-77-1](/img/structure/B55331.png)
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including tyrosine kinases and phosphodiesterases. These enzymes play important roles in various cellular processes, including cell growth, differentiation, and signaling. By inhibiting these enzymes, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol can modulate these cellular processes and exert its biological effects.
Effets Biochimiques Et Physiologiques
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been found to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Furthermore, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol in lab experiments include its high purity and good yields obtained through the synthesis method. In addition, this compound has been found to have various biological activities, making it a potential candidate for further study. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are many future directions for the study of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol. One potential direction is the further investigation of its anticancer activity and its potential use as a cancer therapeutic. Another direction is the study of its neuroprotective effects and its potential use for the treatment of neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored. Overall, the study of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol holds great promise for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol involves the reaction of 4-(Decyloxy)benzaldehyde with guanidine hydrochloride in the presence of a base. The resulting intermediate is then reacted with phenol to obtain the final product. This method has been reported to yield a high purity product with good yields.
Applications De Recherche Scientifique
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been found to have anticancer activity by inhibiting the growth of cancer cells. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Numéro CAS |
119471-77-1 |
|---|---|
Nom du produit |
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol |
Formule moléculaire |
C26H32N2O2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
4-[2-(4-decoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C26H32N2O2/c1-2-3-4-5-6-7-8-9-18-30-25-16-12-22(13-17-25)26-27-19-23(20-28-26)21-10-14-24(29)15-11-21/h10-17,19-20,29H,2-9,18H2,1H3 |
Clé InChI |
ATEHZTMZNIQFOW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Synonymes |
2-[4-(Decyloxy)-phenyl]-5-(4-hydroxyphenyl)-pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



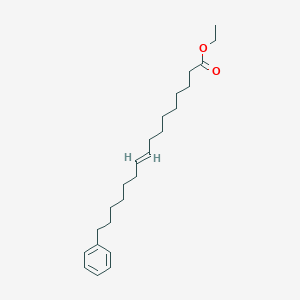
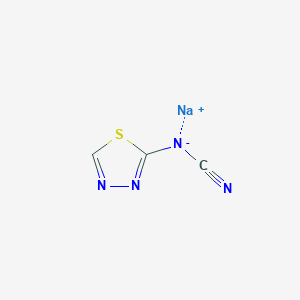

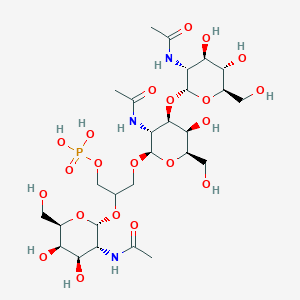
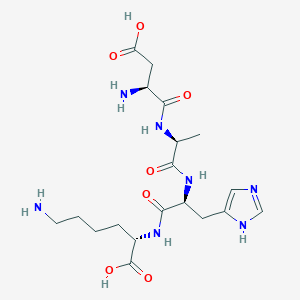
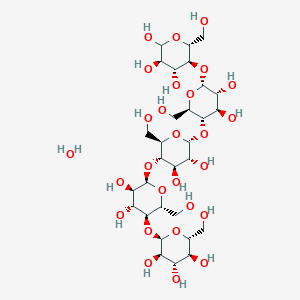


![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
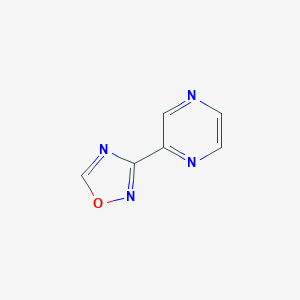
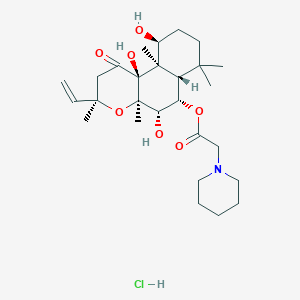

![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)
